molecular formula C13H17NO2 B8590292 ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate

ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate

Cat. No. B8590292
M. Wt: 219.28 g/mol
InChI Key: WDDIIWSMECXXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)14-12-7-10-5-4-9(2)6-11(10)8-12/h4-6,12H,3,7-8H2,1-2H3,(H,14,15)

InChI Key

WDDIIWSMECXXIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CC2=C(C1)C=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

With stirring at room temperature, the compound (3.30 g, 13.9 mmol) obtained in step C, triethylsilane (4.4 ml, (27.8 mmol) and boron trifluoride-diethyl ether complex (3.4 ml, 27.8 mmol) dissolved in 1,2-dichloroethane (20 ml) were added to 1,2-dichloroethane (90 ml), and the mixture was stirred at 83° C. for 1 hr. After cooling to room temperature, the reaction mixture was diluted with water, and extracted with dichloromethane. The organic layer was washed with diluted aqueous sodium hydroxide solution, diluted hydrochloric acid and saturated brine, and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to give the title compound (2.76 g, yield 91%) as a pale-yellow solid.
Name
compound
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three
Yield
91%

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